1-[(3-biphenylyloxy)acetyl]indoline
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-22(23-14-13-18-9-4-5-12-21(18)23)16-25-20-11-6-10-19(15-20)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSADINLSUYFDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are available for preparing 1-[(3-biphenylyloxy)acetyl]indoline?
- Methodological Answer : The synthesis typically involves palladium-catalyzed functionalization of indoline cores. For example, directed C–H acetoxylation at the C7 position of indolines can be achieved using Pd(OAc)₂ as a catalyst with PhI(OAc)₂ as an oxidant . Substituents on the indoline ring (e.g., N1-acyl groups) guide regioselectivity. Pre-functionalized indoline precursors, such as 3-substituted indoles, may also serve as starting materials, with biphenylyloxy groups introduced via nucleophilic substitution or cross-coupling reactions .
Q. How can spectroscopic techniques characterize this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. For instance, H NMR can resolve signals for the biphenylyloxy group (aromatic protons at δ 6.8–7.5 ppm) and the acetylindoline backbone (e.g., indoline NH at δ 3.2–4.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and bond connectivity .
Q. What are common functionalization reactions for indoline derivatives?
- Methodological Answer : Indolines undergo substitution (e.g., bromine replacement in 1-(3-bromopropyl)indoline with amines/thiols), oxidation (to indole-2,3-diones), and reduction (to hydrogenated derivatives). For this compound, the acetyl group may undergo hydrolysis under acidic/basic conditions, while the biphenylyloxy moiety could participate in Suzuki-Miyaura cross-coupling using boronic acids .
Advanced Research Questions
Q. How do substituents influence regioselectivity in palladium-catalyzed reactions of indolines?
- Methodological Answer : Electron-donating groups (e.g., N1-acetyl) increase electron density at specific positions, directing Pd-mediated acetoxylation to C7. Steric effects from C2/C6 substituents (e.g., methyl groups) may hinder reactivity. Computational studies (DFT) or Hammett plots can quantify electronic effects, while deuterium-labeling experiments track kinetic isotope effects to confirm mechanistic pathways .
Q. What strategies resolve contradictions in biological activity data for structurally similar indoline derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, cell-line specificity). Normalize data using standardized protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (e.g., enzymatic vs. cell-based). For this compound, compare its activity to analogs (e.g., nitro/methoxy variants) to isolate substituent-specific effects .
Q. How can electron density distribution be experimentally mapped for this compound?
- Methodological Answer : X-ray crystallography-derived electrostatic potential maps or NMR C chemical shift trends (e.g., downfield shifts for electron-deficient carbons) reveal electron density. Cyclic voltammetry measures oxidation potentials, correlating with HOMO/LUMO energies calculated via DFT .
Q. What optimization strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer : Optimize each step separately:
- Acylation : Use DCC/DMAP in anhydrous DCM for acetyl group introduction.
- Cross-coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) for Suzuki reactions.
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How do structural modifications impact pharmacological activity?
- Methodological Answer : Replace the biphenylyloxy group with smaller (e.g., phenyl) or polar (e.g., pyridyl) substituents and assay against target receptors (e.g., GPCRs). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR (surface plasmon resonance) for kinetic analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
